

An In-depth Technical Guide to 2-(Aminomethyl)pyridine (CAS 3731-51-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminomethylpyrazine

Cat. No.: B151696

[Get Quote](#)

Disclaimer: The compound requested was **2-Aminomethylpyrazine** with CAS number 3731-51-9. However, the CAS number 3731-51-9 correctly corresponds to 2-(Aminomethyl)pyridine, also known as 2-Picolyamine. This guide will focus on the properties and applications of 2-(Aminomethyl)pyridine.

This technical guide provides a comprehensive overview of 2-(Aminomethyl)pyridine, a versatile building block in pharmaceutical and materials science research. The document details its physicochemical properties, synthesis protocols, biological activities, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

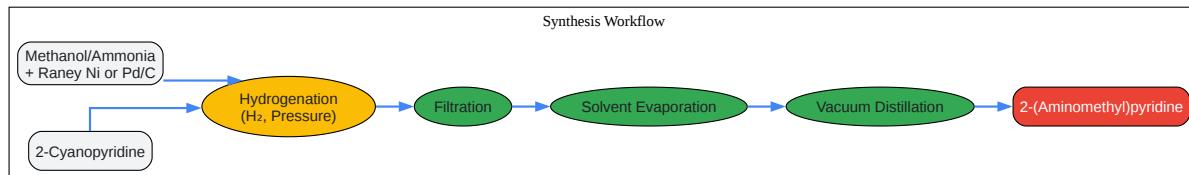
2-(Aminomethyl)pyridine is a colorless to pale yellow liquid at room temperature.^[1] It is soluble in water and polar organic solvents.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3731-51-9	[2] [3]
Molecular Formula	C ₆ H ₈ N ₂	[2] [3]
Molecular Weight	108.14 g/mol	[3]
Melting Point	-20 °C	[2]
Boiling Point	203 °C (at 760 mmHg); 82-85 °C (at 12 mmHg)	[2]
Density	1.049 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.544	
Solubility	Soluble in water	[4]
pKa	pK1: 2.31, pK2: 8.79 (at 25 °C)	[5]

Synthesis of 2-(Aminomethyl)pyridine

The most common and industrially applicable method for the synthesis of 2-(Aminomethyl)pyridine is the catalytic hydrogenation of 2-cyanopyridine.[\[2\]](#) This method offers high yields and purity.

This protocol describes the synthesis of 2-(Aminomethyl)pyridine via the catalytic hydrogenation of 2-cyanopyridine.


Materials:

- 2-Cyanopyridine
- Methanol (or Ethanol)
- Ammonia (as a solution in the alcohol)
- Raney Nickel or Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H₂)

- Pressurized hydrogenation reactor
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reactor Setup:** A solution of 2-cyanopyridine in methanol containing ammonia is placed in a high-pressure hydrogenation reactor.
- **Catalyst Addition:** A catalytic amount of Raney Nickel or 5% Pd/C is added to the solution. The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine by-products.
- **Hydrogenation:** The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure (e.g., 5 bar).
- **Reaction:** The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen.
- **Work-up:** Once the theoretical amount of hydrogen is consumed, the reactor is depressurized, and the catalyst is removed by filtration.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(Aminomethyl)pyridine.
- **Purification:** The crude product can be further purified by vacuum distillation to obtain high-purity 2-(Aminomethyl)pyridine.

[Click to download full resolution via product page](#)

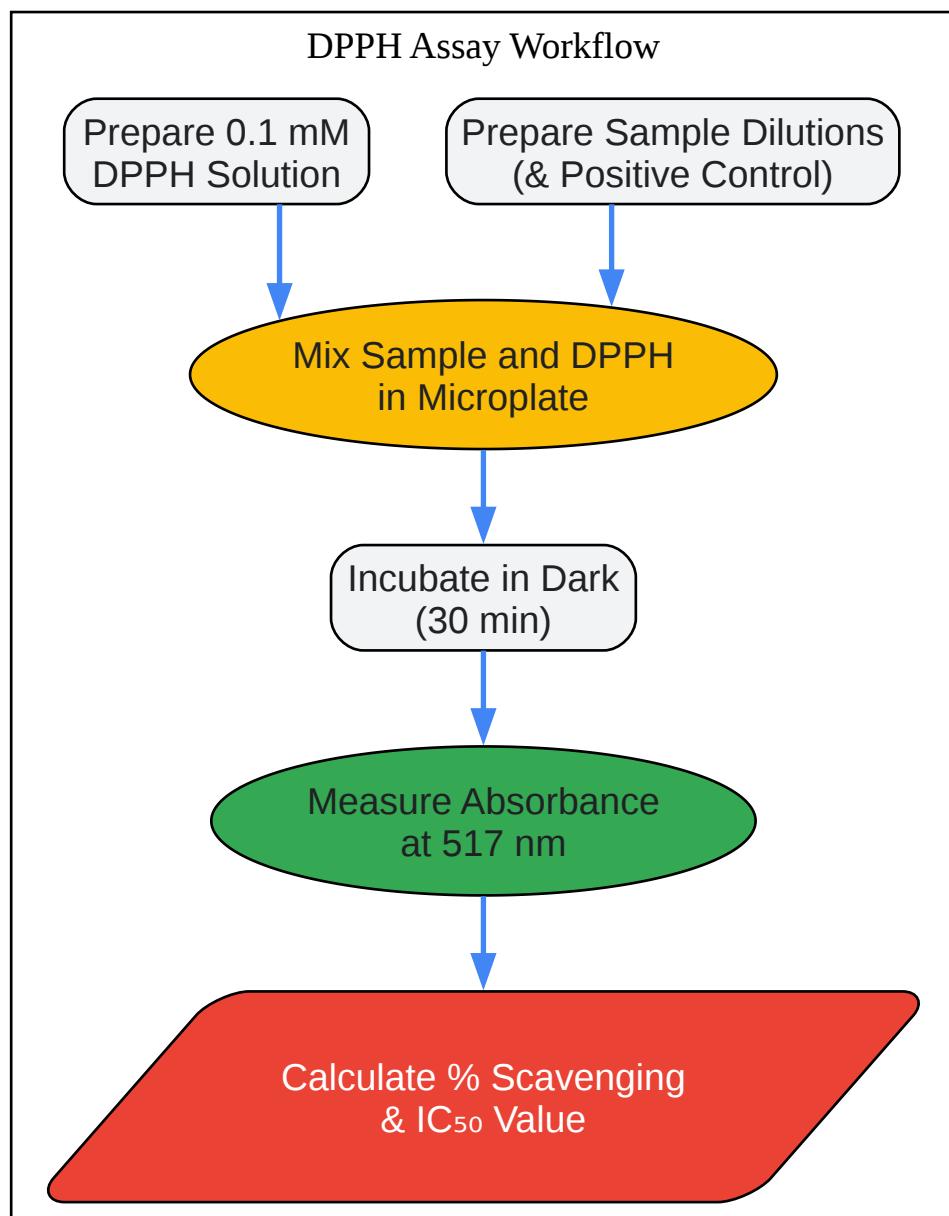
Caption: Synthesis workflow for 2-(Aminomethyl)pyridine.

Biological Activities

While 2-(Aminomethyl)pyridine itself is primarily a synthetic intermediate, the broader class of 2-aminopyridine derivatives has been shown to exhibit a range of biological activities, including antimicrobial and antioxidant properties.

Derivatives of 2-aminopyridine have demonstrated activity against various bacterial strains. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have shown significant efficacy against Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*, with Minimum Inhibitory Concentration (MIC) values as low as 39 µg/mL.^[6] The antimicrobial effect is often attributed to the specific substitutions on the pyridine ring.

The antioxidant potential of aminopyridine derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. While specific IC₅₀ values for 2-(Aminomethyl)pyridine are not widely reported, related Schiff base compounds have shown potent radical scavenging activity.^[7]


This protocol outlines a general procedure for assessing the antioxidant activity of a compound using the DPPH assay.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (spectroscopic grade)
- Test compound (e.g., 2-(Aminomethyl)pyridine derivative)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate or cuvettes
- Spectrophotometer or microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.
- Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution, from which a series of dilutions are made to various concentrations.
- Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the test compound.
- IC_{50} Determination: The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the DPPH antioxidant assay.

Applications

The primary utility of 2-(Aminomethyl)pyridine lies in its role as a versatile intermediate and ligand in various chemical syntheses.

- Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical compounds, including certain antihypertensive and antimalarial drugs.[8][9]
- Coordination Chemistry: As a bidentate ligand, it readily forms complexes with a variety of metal ions.[2] These complexes have applications in catalysis, for example, in transfer hydrogenation reactions.[2]
- Materials Science: It can be used to functionalize polymers, for instance, to create resins with specific metal-adsorbing properties.

Spectroscopic Data

The structural characterization of 2-(Aminomethyl)pyridine is supported by various spectroscopic techniques.

Spectroscopic Data	Key Features	Reference(s)
¹ H NMR & ¹³ C NMR	Spectra are consistent with the pyridine ring and aminomethyl group structure.	[10]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to its molecular weight. The top peak is observed at m/z 80.	[11]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and pyridine ring vibrations.	[12][13]

Note: Detailed spectral data and assignments can be found in specialized databases.

Signaling Pathways

Currently, there is no significant body of research indicating that 2-(Aminomethyl)pyridine is directly involved in specific biological signaling pathways. Its primary role is that of a synthetic building block used to construct larger, more complex molecules which may, in turn, interact with biological targets. Further research into the biological effects of its derivatives may elucidate potential interactions with cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]
- 9. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 2-Aminopyridine [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Aminomethyl)pyridine (CAS 3731-51-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151696#2-aminomethylpyrazine-cas-number-3731-51-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com